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molecular formula C8H12ClNO2 B8792996 N-Hydroxy(4-methoxyphenyl)-methanamine hydrochloride

N-Hydroxy(4-methoxyphenyl)-methanamine hydrochloride

Cat. No. B8792996
M. Wt: 189.64 g/mol
InChI Key: SHWYUSFDCSHNJF-UHFFFAOYSA-N
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Patent
US09328124B2

Procedure details

[tert-Butoxycarbonyl-[(4-methoxyphenyl)methyl]amino]tert-butyl carbonate (1.125 Kg, 3.1 mol) is dissolved in 1,4-dioxane (2.8 L) and a hydrogen chloride solution (4 M in dioxane, 3.15 L, 12.4 mol) is added drop wise over 1 hour 30 minutes. The solution is stirred at room temperature overnight. The title product is collected by filtration as white solid (488.0 g, 81%). 1H NMR (d6-DMSO) δ 11.71 (s, 2H), 10.94 (s, 1H), 7.44 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.22 (s, 2H), 3.75 (s, 3H).
Name
[tert-Butoxycarbonyl-[(4-methoxyphenyl)methyl]amino]tert-butyl carbonate
Quantity
1.125 kg
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
reactant
Reaction Step One
Quantity
3.15 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])OC(C)(C)C[N:5](C(OC(C)(C)C)=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[ClH:26].[O:27]1CCOCC1>>[ClH:26].[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][NH:5][OH:27])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
[tert-Butoxycarbonyl-[(4-methoxyphenyl)methyl]amino]tert-butyl carbonate
Quantity
1.125 kg
Type
reactant
Smiles
C(OC(CN(CC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C)(C)C)([O-])=O
Name
Quantity
2.8 L
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.15 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The title product is collected by filtration as white solid (488.0 g, 81%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.COC1=CC=C(C=C1)CNO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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